1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester
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Overview
Description
1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines.
Introduction of the benzothiophene moiety: This step involves the coupling of the pyrazole intermediate with a benzothiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Scientific Research Applications
1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The chloro substituent enhances the compound’s binding affinity to its targets, while the pyrazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester include:
1H-Pyrazole-1-acetic acid, 3-[[(3,4-dihydro-1H-2-benzothiopyran-1-yl)carbonyl]amino]-, ethyl ester: This compound has a similar structure but with a dihydrobenzothiopyran moiety instead of benzothiophene.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester: This compound features a different substitution pattern on the pyrazole ring.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains an imidazo-thiadiazole moiety, offering different biological activities.
Properties
Molecular Formula |
C16H14ClN3O3S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
ethyl 2-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H14ClN3O3S/c1-2-23-13(21)9-20-8-7-12(19-20)18-16(22)15-14(17)10-5-3-4-6-11(10)24-15/h3-8H,2,9H2,1H3,(H,18,19,22) |
InChI Key |
NXBOBXAFPLYBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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